![molecular formula C8H11NO2 B588169 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) CAS No. 157034-25-8](/img/new.no-structure.jpg)
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) is a bicyclic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with an acetylating agent under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
In industrial production, the synthesis process is often scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product meets the required specifications for pharmaceutical and chemical applications .
Chemical Reactions Analysis
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of the compound typically yields amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of compounds with different chemical properties.
Scientific Research Applications
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, the compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
In medicine, 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) involves its interaction with various molecular targets and pathways within the body . The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) can be compared with other similar bicyclic compounds, such as 7-Azabicyclo[2.2.1]heptan-2-ol, 7-acetyl-, endo- (9CI) . While both compounds share a similar bicyclic structure, their chemical properties and reactivity can differ significantly due to the presence of different functional groups. The unique acetyl group in 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Similar Compounds
- 7-Azabicyclo[2.2.1]heptan-2-ol, 7-acetyl-, endo- (9CI)
- 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)
By understanding the unique properties and applications of 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI), researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
157034-25-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.181 |
IUPAC Name |
7-acetyl-7-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)9-6-2-3-7(9)8(11)4-6/h6-7H,2-4H2,1H3 |
InChI Key |
BRBHASQWQJSKOA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC1C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



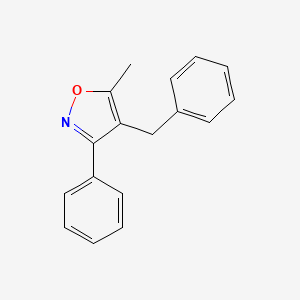
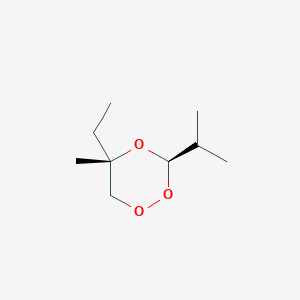
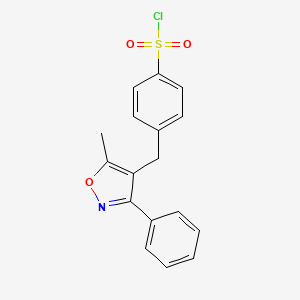
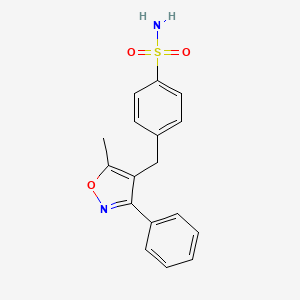
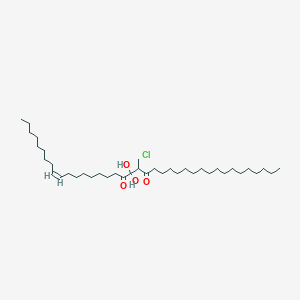
![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)
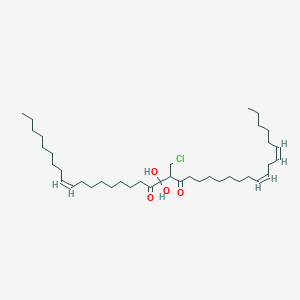
![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)

